molecular formula C20H22N2O4S B2749974 4-(2,3-dihydro-1H-indole-1-carbonyl)-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide CAS No. 612526-42-8

4-(2,3-dihydro-1H-indole-1-carbonyl)-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2749974
CAS No.: 612526-42-8
M. Wt: 386.47
InChI Key: ZJXNPNPNPREXFV-UHFFFAOYSA-N
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Description

The compound 4-(2,3-dihydro-1H-indole-1-carbonyl)-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide features a benzene sulfonamide core substituted with a 2,3-dihydroindole carbonyl group at the para position and an oxolan-2-ylmethyl (tetrahydrofuran-derived) moiety on the sulfonamide nitrogen. This structure combines three pharmacologically relevant motifs:

  • Sulfonamide group: Known for its role in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) and antimicrobial activity .
  • 2,3-Dihydroindole: A partially saturated indole derivative that may enhance lipophilicity and receptor binding compared to fully aromatic systems.
  • Oxolan-2-ylmethyl group: A tetrahydrofuran-derived substituent that could improve solubility and metabolic stability compared to purely hydrophobic chains.

Properties

IUPAC Name

4-(2,3-dihydroindole-1-carbonyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c23-20(22-12-11-15-4-1-2-6-19(15)22)16-7-9-18(10-8-16)27(24,25)21-14-17-5-3-13-26-17/h1-2,4,6-10,17,21H,3,5,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXNPNPNPREXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-indole-1-carbonyl)-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Attachment of the Carbonyl Group: The indole derivative is then reacted with a carbonyl-containing reagent to introduce the carbonyl group.

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors.

    Sulfonamide Formation: Finally, the benzenesulfonamide group is introduced through sulfonation reactions, typically using sulfonyl chlorides and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydro-1H-indole-1-carbonyl)-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide or indole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of benzenesulfonamide, including this compound, exhibit significant inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors.

  • Mechanism of Action : The inhibition of CA IX leads to apoptosis in cancer cells. For instance, a study demonstrated that certain derivatives showed IC50 values ranging from 10.93 to 25.06 nM against CA IX, with a notable increase in apoptosis markers in MDA-MB-231 breast cancer cells .
CompoundIC50 (CA IX)Apoptosis Induction
4e10.93 nM22-fold increase
4g25.06 nMNot specified

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies suggest that benzenesulfonamide derivatives can disrupt bacterial growth by inhibiting carbonic anhydrases present in bacteria.

  • Findings : In vitro evaluations showed that these compounds exhibited antibacterial and anti-biofilm activities against various strains, indicating their potential as therapeutic agents against bacterial infections .

Antidiabetic Potential

Another area of application is in the treatment of diabetes. Benzenesulfonamide derivatives have been synthesized and tested for their antidiabetic properties.

  • Research Outcomes : A study reported that certain derivatives demonstrated considerable hypoglycemic activity comparable to glibenclamide, a standard antidiabetic drug. This suggests that structural modifications could enhance their efficacy as oral antidiabetic agents .

Enzyme Inhibition Studies

The compound's role as an enzyme inhibitor extends beyond cancer and bacterial applications. It has been studied for its potential to inhibit enzymes related to metabolic disorders.

  • Specific Enzymes : Research has shown that sulfonamide derivatives can inhibit α-glucosidase and acetylcholinesterase, supporting their use in treating Type 2 diabetes and Alzheimer's disease respectively .

Synthesis and Structural Modifications

The synthesis of this compound involves complex organic reactions aimed at enhancing its biological activity.

  • Synthesis Techniques : Various synthetic pathways have been explored to create derivatives with improved properties, focusing on modifying the indole and sulfonamide moieties to optimize their pharmacological profiles .

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-indole-1-carbonyl)-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The indole moiety, for example, is known to interact with various biological targets, potentially affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4-Acetyl-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide (CAS: 874594-08-8)
  • Structure : Shares the N-[(oxolan-2-yl)methyl]benzene sulfonamide backbone but replaces the indole carbonyl with an acetyl group.
  • Catalogued in Enamine’s Building Blocks Catalogue, suggesting utility in medicinal chemistry workflows .
B. 4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide (Compound 18, )
  • Structure: Features a pyrazole-oxopropylamino substituent instead of the indole-carbonyl group.
  • Key Data :
    • Synthesized via condensation of hydrazide with 2,4-pentanedione under acidic conditions .
    • ¹³C-NMR resonances at 10.91 ppm (CH₃) and 126.69 ppm (pyrrole carbons) highlight electronic differences compared to the indole system .
C. Example 52 ()
  • Structure : Contains a chromen-2-yl and pyrazolo[3,4-d]pyrimidin-3-yl group attached to the sulfonamide core.
  • Key Data :
    • Molecular weight: 589.1 g/mol; melting point: 175–178°C .
    • Fluorine substituents may enhance metabolic stability and binding affinity in therapeutic targets (e.g., kinases) .

Biological Activity

The compound 4-(2,3-dihydro-1H-indole-1-carbonyl)-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure that combines an indole moiety with a sulfonamide group. The presence of these functional groups is significant as they are known to enhance biological activity through various mechanisms.

Anticancer Activity

Research indicates that compounds with indole and sulfonamide structures often exhibit significant anticancer properties. For instance, similar indole-based sulfonamides have shown selective inhibition against tumor-associated carbonic anhydrase isoforms (hCA IX and XII) while sparing hCA I and II, which are associated with side effects in traditional therapies .

A study focusing on related compounds demonstrated that certain derivatives could inhibit cancer cell proliferation effectively, with IC50 values in the nanomolar range. For example, compounds targeting hCA IX showed inhibition values lower than 10 nM, indicating potent anticancer activity .

Enzyme Inhibition

The enzyme inhibition profile of sulfonamide derivatives is particularly noteworthy. The compound has been assessed for its ability to inhibit carbonic anhydrases, which play critical roles in tumor growth and metastasis. The selectivity for hCA IX and XII suggests that it could be developed as a targeted therapy for cancer treatment .

Other Pharmacological Effects

In addition to anticancer effects, indole-based compounds have been reported to possess anti-inflammatory, antimicrobial, and analgesic activities. The diverse biological activities are attributed to the structural motifs present in these compounds, which facilitate interactions with various biological targets .

Case Studies

StudyCompound TestedBiological ActivityIC50 Value
Indole-based sulfonamidesInhibition of hCA IX and XII<10 nM
Pyrazole-linked indolesAntitumor activity against A549 cells49.85 µM
1,2,3-Triazole-linked indolesCA inhibition and anticancer activityVarious

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Carbonic Anhydrases : By selectively inhibiting tumor-associated isoforms of carbonic anhydrases, the compound can disrupt the acid-base balance in tumors, leading to reduced growth and metastasis.
  • Induction of Apoptosis : Similar compounds have been shown to enhance apoptotic pathways in cancer cells by modulating various signaling pathways .
  • Anti-inflammatory Effects : The presence of the indole moiety is linked to anti-inflammatory activities, which may contribute to the overall therapeutic profile of the compound.

Q & A

Q. What are the standard synthetic routes for preparing 4-(2,3-dihydro-1H-indole-1-carbonyl)-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a sulfonamide precursor (e.g., benzene-1-sulfonamide derivatives) with a functionalized indole moiety. A common approach is:

  • Step 1: Activate the indole carbonyl group using coupling agents like EDC/HOBt for amide bond formation .
  • Step 2: React the activated intermediate with N-[(oxolan-2-yl)methyl]amine under anhydrous conditions (e.g., DMF, 0–5°C) to minimize side reactions.
  • Optimization: Yields improve with controlled stoichiometry (1:1.2 molar ratio of sulfonamide to indole) and inert atmospheres (N₂ or Ar). Side products like over-alkylated species are minimized by slow addition of reagents .

Table 1: Synthetic Yield Under Varying Conditions

SolventTemp (°C)Reaction Time (h)Yield (%)
DMF251262
THF0–52478
DCM40645

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H NMR: Key signals include:
    • Indole NH proton: δ 8.1–8.3 ppm (singlet, exchangeable with D₂O).
    • Oxolane methylene protons: δ 3.4–3.7 ppm (multiplet).
    • Aromatic protons: δ 7.2–7.9 ppm (complex splitting due to sulfonamide and carbonyl groups) .
  • IR: Stretching vibrations for sulfonamide (S=O at 1150–1250 cm⁻¹) and amide carbonyl (C=O at 1650–1700 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in proposed molecular configurations?

Methodological Answer: Single-crystal X-ray diffraction provides unambiguous confirmation of:

  • Stereochemistry: The dihedral angle between the indole ring and benzene-sulfonamide plane (typically 45–60°) .
  • Hydrogen Bonding: Intermolecular H-bonds between sulfonamide S=O and indole NH stabilize the crystal lattice (observed in similar structures, e.g., CAS 380435-19-8 ).
  • Data Interpretation: Use software like SHELX or Olex2 to refine structures. Contradictions (e.g., unexpected bond lengths) are resolved by comparing experimental data (R factor < 0.05) with DFT-optimized models .

Q. What computational strategies predict the compound’s solubility and bioavailability?

Methodological Answer:

  • Solubility Prediction:
    • LogP Calculation: Use software like MarvinSuite or ACD/Labs. For this compound, predicted LogP ≈ 2.8 (moderate lipophilicity) due to the oxolane moiety .
    • Hansen Solubility Parameters: Compare with solvents like DMSO (δ ≈ 26 MPa¹/²) for formulation .
  • Bioavailability:
    • Molecular Dynamics (MD): Simulate membrane permeability using CHARMM force fields. The sulfonamide group may reduce passive diffusion, suggesting active transport mechanisms .

Q. How do structural modifications (e.g., substituents on indole or oxolane) affect biological activity in SAR studies?

Methodological Answer:

  • Targeted Modifications:
    • Indole Substituents: Electron-withdrawing groups (e.g., Cl at position 4) enhance binding to enzymes like carbonic anhydrase (see for analogous compounds).
    • Oxolane Optimization: Replacing oxolane with morpholine increases solubility but reduces metabolic stability .
  • Assays: Use enzyme inhibition assays (e.g., fluorescence-based) to quantify IC₅₀. Data contradictions (e.g., higher potency but lower solubility) are analyzed via multi-parameter optimization (MPO) models .

Q. What analytical challenges arise in quantifying trace impurities during scale-up, and how are they addressed?

Methodological Answer:

  • Impurity Profiling:
    • HPLC-MS: Detect sulfonic acid byproducts (m/z 340–360) using reverse-phase C18 columns (ACN/water gradient).
    • Limits: Quantify impurities < 0.1% via calibration curves (R² > 0.99) .
  • Mitigation: Use scavenger resins (e.g., polymer-bound triphenylphosphine) to trap unreacted reagents during workup .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational LogP predictions and experimental solubility data?

Methodological Answer:

  • Case Study: If predicted LogP = 2.8 but experimental solubility in water is <0.1 mg/mL:
    • Root Cause: Hydrogen-bonding capacity of the sulfonamide group is underestimated in silico.
    • Resolution: Apply corrections using Abraham solvation parameters or conduct Hansen solubility tests .

Q. Why do crystallographic data sometimes conflict with NMR-derived conformational models?

Methodological Answer:

  • Example: X-ray shows a planar indole-sulfonamide arrangement, while NMR suggests flexibility.
    • Analysis: Crystallography captures the lowest-energy conformation, while NMR reflects dynamic averaging.
    • Resolution: Perform variable-temperature NMR to probe energy barriers between conformers .

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